molecular formula C20H26N2O4 B5019041 ethyl 1-(6,7-dimethoxy-4-methyl-2-quinolinyl)-3-piperidinecarboxylate

ethyl 1-(6,7-dimethoxy-4-methyl-2-quinolinyl)-3-piperidinecarboxylate

Cat. No. B5019041
M. Wt: 358.4 g/mol
InChI Key: COYGKTJBIWDBJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(6,7-dimethoxy-4-methyl-2-quinolinyl)-3-piperidinecarboxylate, also known as DMQD-ethyl ester, is a chemical compound that has shown promising results in scientific research. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

The mechanism of action of ethyl 1-(6,7-dimethoxy-4-methyl-2-quinolinyl)-3-piperidinecarboxylate ester is not fully understood, but it is thought to involve the inhibition of specific enzymes and receptors in the body. For example, this compound ester has been shown to inhibit the activity of acetylcholinesterase, as mentioned above. Additionally, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory molecules in the body.
Biochemical and Physiological Effects
This compound ester has been shown to have a range of biochemical and physiological effects in scientific studies. For example, this compound has been shown to reduce the production of inflammatory molecules in the body, which may make it useful for the treatment of inflammatory diseases. Additionally, this compound ester has been shown to have anti-cancer effects, as it can inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

Ethyl 1-(6,7-dimethoxy-4-methyl-2-quinolinyl)-3-piperidinecarboxylate ester has several advantages for use in lab experiments. This compound is relatively easy to synthesize using the optimized method mentioned above, and it has been shown to have a range of potential uses in scientific research. However, there are also some limitations to the use of this compound ester in lab experiments. For example, more research is needed to fully understand its mechanism of action, and it may not be effective for all types of diseases or conditions.

Future Directions

There are several potential future directions for research on ethyl 1-(6,7-dimethoxy-4-methyl-2-quinolinyl)-3-piperidinecarboxylate ester. For example, this compound could be further studied for its potential use in the treatment of Alzheimer's disease, as it has shown promising results in inhibiting the activity of acetylcholinesterase. Additionally, this compound ester could be studied for its potential use in the treatment of inflammatory diseases and cancer. Further research is needed to fully understand the potential uses and limitations of this compound in scientific research.

Synthesis Methods

Ethyl 1-(6,7-dimethoxy-4-methyl-2-quinolinyl)-3-piperidinecarboxylate ester is synthesized using a multi-step process that involves the reaction of 2-methyl-4,5-dimethoxyaniline with acetylacetone, followed by the condensation of the resulting product with piperidine and ethyl chloroformate. This synthesis method has been optimized to produce high yields of this compound ester.

Scientific Research Applications

Ethyl 1-(6,7-dimethoxy-4-methyl-2-quinolinyl)-3-piperidinecarboxylate ester has been studied for its potential use in scientific research. This compound has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for further research in these areas. Additionally, this compound ester has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.

properties

IUPAC Name

ethyl 1-(6,7-dimethoxy-4-methylquinolin-2-yl)piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4/c1-5-26-20(23)14-7-6-8-22(12-14)19-9-13(2)15-10-17(24-3)18(25-4)11-16(15)21-19/h9-11,14H,5-8,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYGKTJBIWDBJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2=NC3=CC(=C(C=C3C(=C2)C)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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